4-Bromo-6,8-difluoroquinoline-3-carboxylic acid
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Overview
Description
4-Bromo-6,8-difluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H4BrF2NO2 and a molecular weight of 288.05 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of quinoline derivatives, followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that optimize these reactions for large-scale output.
Chemical Reactions Analysis
4-Bromo-6,8-difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield different quinoline derivatives.
Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6,8-difluoroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Material Science: This compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-6,8-difluoroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
- 4-Chloro-6,8-difluoroquinoline-3-carboxylic acid
- 4-Bromo-6,8-dichloroquinoline-3-carboxylic acid
- 6,8-Difluoroquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their halogen substitutions, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H4BrF2NO2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
4-bromo-6,8-difluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO2/c11-8-5-1-4(12)2-7(13)9(5)14-3-6(8)10(15)16/h1-3H,(H,15,16) |
InChI Key |
PXIVZVTUISDKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Br)C(=O)O)F)F |
Origin of Product |
United States |
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